1-(4-Fluoropyridin-2-yl)piperazine is a chemical compound classified under fluorinated pyridines and piperazine derivatives. This compound features a fluorine atom attached to the pyridine ring, along with a piperazine moiety, which contributes to its unique chemical and biological properties. Its molecular formula is with a molecular weight of 181.21 g/mol . This compound is primarily utilized in medicinal chemistry, biological studies, and chemical biology.
The synthesis of 1-(4-Fluoropyridin-2-yl)piperazine can be achieved through several methods, with one common approach being the nucleophilic substitution reaction. In this method, 4-fluoropyridine reacts with piperazine under basic conditions, often using solvents like dimethylformamide and bases such as potassium carbonate to facilitate the reaction.
The molecular structure of 1-(4-Fluoropyridin-2-yl)piperazine includes a piperazine ring connected to a pyridine ring that features a fluorine substituent at the para position relative to the nitrogen atom in the pyridine.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 181.21 g/mol |
IUPAC Name | 1-(4-fluoropyridin-2-yl)piperazine |
InChI | InChI=1S/C9H12FN3/c10-8-1-2-12-9(7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 |
InChI Key | HEZSFSBXDQPVAV-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCN1)C2=NC=CC(=C2)F |
1-(4-Fluoropyridin-2-yl)piperazine can participate in various chemical reactions typical of piperazine derivatives and fluorinated compounds. Notably, it can undergo:
The presence of the fluorine atom enhances the compound's reactivity by stabilizing negative charges formed during nucleophilic attacks, allowing for diverse synthetic pathways .
The mechanism of action for 1-(4-Fluoropyridin-2-yl)piperazine varies depending on its application:
Research indicates that compounds similar to this one often act as antagonists at various receptor sites, influencing neurotransmitter pathways relevant in treating central nervous system disorders.
1-(4-Fluoropyridin-2-yl)piperazine is typically encountered as a solid powder at room temperature.
Key chemical properties include:
Property | Value |
---|---|
Appearance | Powder |
Storage Temperature | Room Temperature |
Hazard Statements | H315-H319-H335 |
These properties indicate that while it has utility in scientific applications, appropriate safety measures are necessary during handling .
1-(4-Fluoropyridin-2-yl)piperazine finds applications across various fields:
CAS No.: 549-10-0
CAS No.: 63980-78-9
CAS No.:
CAS No.:
CAS No.: